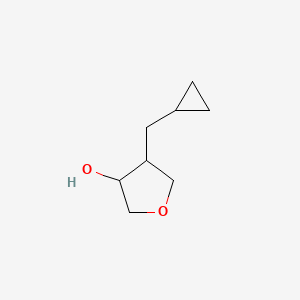

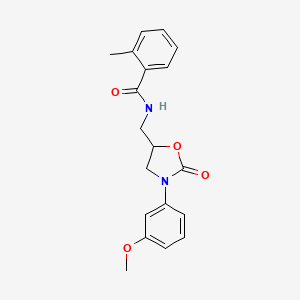

![molecular formula C14H11N3OS B2572097 N-(4-methylpyridin-3-yl)benzo[d]thiazole-2-carboxamide CAS No. 2320209-81-0](/img/structure/B2572097.png)

N-(4-methylpyridin-3-yl)benzo[d]thiazole-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(4-methylpyridin-3-yl)benzo[d]thiazole-2-carboxamide, also known as MBT, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MBT is a heterocyclic compound that consists of a benzothiazole ring and a pyridine ring, and it has been synthesized using various methods.

Aplicaciones Científicas De Investigación

Cancer Treatment Applications

The development of cyclic amine-containing benzimidazole carboxamide PARP inhibitors for cancer treatment has shown significant potential. One compound, identified as ABT-888, displayed excellent potency against PARP-1 and PARP-2 enzymes, showing promise in human clinical trials for treating cancer (Penning et al., 2009). Another study revealed a gold(III) complex that inhibits the zinc finger protein PARP-1, displaying antiproliferative effects against human cancer cells and highlighting the potential for gold-based anticancer agents (Citta et al., 2016).

Antibacterial Applications

One-pot synthesis of thiazolepyridine derived heterocyclic hybrids demonstrated moderate bacterial growth inhibition against Staphylococcus aureus and Bacillus subtilis, showcasing the antibacterial potential of such compounds (Karuna et al., 2021). Additionally, the synthesis of N-(thiazol-2-yl)benzamide derivatives as new series of supramolecular gelators emphasized the role of non-covalent interactions in antimicrobial applications (Yadav & Ballabh, 2020).

Material Science and Chemistry

The efficient synthesis of hydroxy-substituted 2-aminobenzo[d]thiazole-6-carboxylic acid derivatives as new building blocks in drug discovery was described, providing a foundation for future chemical space exploration around the molecule studied as a ligand for the chosen target (Durcik et al., 2020). Additionally, the TEMPO-catalyzed electrochemical C–H thiolation for the synthesis of benzothiazoles and thiazolopyridines from thioamides presents a metal- and reagent-free method for uniform synthesis, highlighting the importance of such processes in organic material development (Qian et al., 2017).

Mecanismo De Acción

Target of Action

It is structurally similar to imatinib , which is known to inhibit the activity of tyrosine kinases . Tyrosine kinases are enzymes that can transfer a phosphate group from ATP to a protein in a cell, a process that is crucial for many cellular functions.

Mode of Action

Given its structural similarity to imatinib , it may bind to an inactive domain of its target enzyme, inhibiting its activity . This inhibition could result in changes to the cellular functions that the enzyme is involved in.

Biochemical Pathways

If it acts similarly to imatinib , it may affect pathways involving tyrosine kinases. These pathways could include signal transduction pathways that regulate cell growth and division.

Result of Action

If it acts similarly to Imatinib , it may inhibit the activity of tyrosine kinases, potentially affecting cell growth and division.

Propiedades

IUPAC Name |

N-(4-methylpyridin-3-yl)-1,3-benzothiazole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3OS/c1-9-6-7-15-8-11(9)16-13(18)14-17-10-4-2-3-5-12(10)19-14/h2-8H,1H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNZZSQIADDNWEU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NC=C1)NC(=O)C2=NC3=CC=CC=C3S2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-methylpyridin-3-yl)-1,3-benzothiazole-2-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1R,2S)-2-[2-(Trifluoromethyl)phenyl]cyclohexan-1-amine](/img/structure/B2572017.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2572021.png)

![3-[4-(Prop-2-enoylamino)phenyl]propanoic acid](/img/structure/B2572024.png)

![4-bromo-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2572027.png)

![Benzyl 3-({[(tert-butoxy)carbonyl]amino}methyl)-3-hydroxyazetidine-1-carboxylate](/img/structure/B2572031.png)

![2-(Furan-2-yl)-5-(furan-2-yl(4-methylpiperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2572033.png)

![3,5-dimethoxy-N-[6-methoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2572035.png)